molecular formula C10H12BrN5 B275678 N-(4-bromobenzyl)-1-ethyl-1H-tetrazol-5-amine

N-(4-bromobenzyl)-1-ethyl-1H-tetrazol-5-amine

Cat. No. B275678
M. Wt: 282.14 g/mol
InChI Key: DXSZRNPRZWTRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzyl)-1-ethyl-1H-tetrazol-5-amine is a chemical compound that has been widely studied in scientific research. It is a tetrazole derivative that has been shown to have potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-1-ethyl-1H-tetrazol-5-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, which may contribute to its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been shown to interact with certain receptors in the brain, which may be responsible for its potential use as a diagnostic tool for Alzheimer's disease.
Biochemical and physiological effects:
N-(4-bromobenzyl)-1-ethyl-1H-tetrazol-5-amine has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to enhance plant growth and protect against pests. However, the exact mechanisms of these effects are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

N-(4-bromobenzyl)-1-ethyl-1H-tetrazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. It also has a wide range of potential applications in various fields. However, there are also limitations to its use in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for the study of N-(4-bromobenzyl)-1-ethyl-1H-tetrazol-5-amine. In medicine, it could be further investigated for its potential use in the treatment of inflammatory diseases, cancer, and bacterial infections. In agriculture, it could be studied for its potential use in enhancing plant growth and resistance to pests. In material science, it could be investigated for its potential use in the development of new materials with unique properties. Further research is needed to fully understand the mechanisms of action and potential applications of N-(4-bromobenzyl)-1-ethyl-1H-tetrazol-5-amine.

Synthesis Methods

The synthesis of N-(4-bromobenzyl)-1-ethyl-1H-tetrazol-5-amine involves the reaction of 4-bromobenzyl bromide with sodium azide and triethylamine in acetonitrile. The resulting product is then reacted with ethylamine to yield N-(4-bromobenzyl)-1-ethyl-1H-tetrazol-5-amine. This method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

N-(4-bromobenzyl)-1-ethyl-1H-tetrazol-5-amine has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, it has been investigated for its ability to enhance plant growth and resistance to pests. In material science, it has been studied for its potential use in the development of new materials with unique properties.

properties

Product Name

N-(4-bromobenzyl)-1-ethyl-1H-tetrazol-5-amine

Molecular Formula

C10H12BrN5

Molecular Weight

282.14 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-ethyltetrazol-5-amine

InChI

InChI=1S/C10H12BrN5/c1-2-16-10(13-14-15-16)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13,15)

InChI Key

DXSZRNPRZWTRRS-UHFFFAOYSA-N

SMILES

CCN1C(=NN=N1)NCC2=CC=C(C=C2)Br

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=C(C=C2)Br

Origin of Product

United States

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